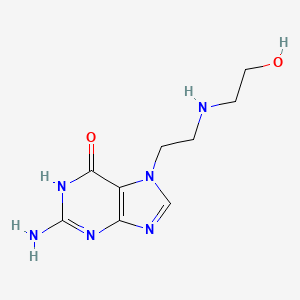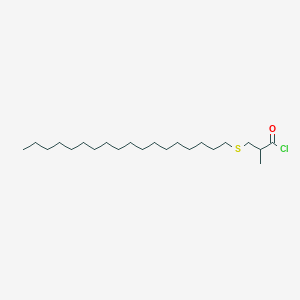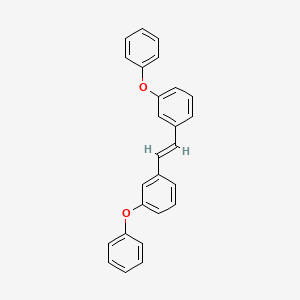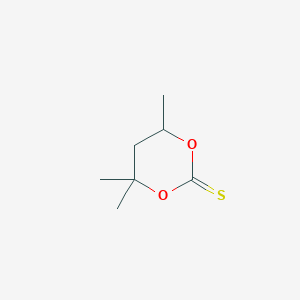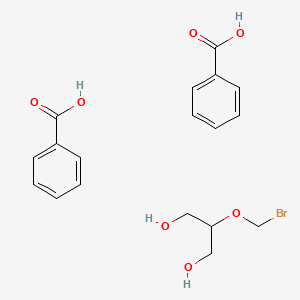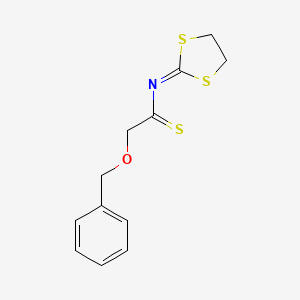
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide is a synthetic organic compound that features a benzyloxy group and a dithiolan-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with an appropriate halide under basic conditions.
Formation of the Dithiolan-2-ylidene Moiety: This involves the reaction of a suitable dithiol with a carbonyl compound.
Coupling Reaction: The final step involves coupling the benzyloxy group with the dithiolan-2-ylidene moiety under specific conditions, such as using a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield and purity, and may include the use of catalysts and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced forms.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced dithiolan derivatives.
Substitution Products: Various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for (Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(Benzyloxy)-N-(1,3-dithiolan-2-ylidene)ethanethioamide: Similar in structure but with different substituents.
This compound: Another compound with a similar core structure but different functional groups.
Uniqueness
Structural Features: The presence of both benzyloxy and dithiolan-2-ylidene groups.
Reactivity: Unique reactivity patterns due to the combination of functional groups.
Properties
CAS No. |
110307-76-1 |
|---|---|
Molecular Formula |
C12H13NOS3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(1,3-dithiolan-2-ylidene)-2-phenylmethoxyethanethioamide |
InChI |
InChI=1S/C12H13NOS3/c15-11(13-12-16-6-7-17-12)9-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
GGLHDEZOBMGSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=NC(=S)COCC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

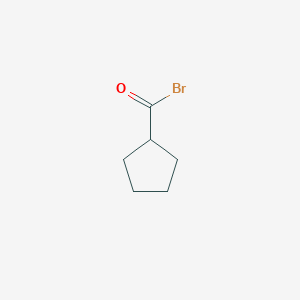
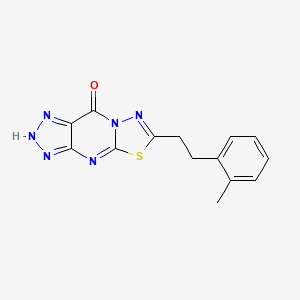
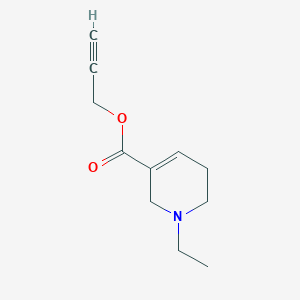
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
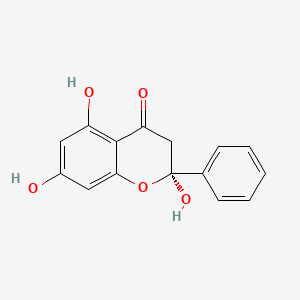
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
